molecular formula C5H5F3N4 B11777214 6-(Trifluoromethyl)pyrimidine-4,5-diamine

6-(Trifluoromethyl)pyrimidine-4,5-diamine

Cat. No.: B11777214
M. Wt: 178.12 g/mol
InChI Key: YAXKIFNIFDLLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)pyrimidine-4,5-diamine is a heterocyclic aromatic compound with the molecular formula C5H5F3N4. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further substituted with two amino groups at the 4 and 5 positions. Pyrimidine derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pyrimidine-4,5-diamine typically involves the reaction of 2,4,6-trichloropyrimidine with trifluoromethylamine under controlled conditions. The reaction is carried out in the presence of a base such as diisopropylethylamine in a solvent like dioxane, and the mixture is heated to around 70°C for a few hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The amino groups at positions 4 and 5 can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted pyrimidine derivatives.

    Oxidation Reactions: Formation of pyrimidine oxides.

    Reduction Reactions: Formation of pyrimidine amines.

Scientific Research Applications

6-(Trifluoromethyl)pyrimidine-4,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino groups facilitate binding to active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

    2,4,6-Trichloropyrimidine: A precursor in the synthesis of 6-(Trifluoromethyl)pyrimidine-4,5-diamine.

    4,6-Diaminopyrimidine: Similar structure but lacks the trifluoromethyl group.

    6-(Trifluoromethyl)pyrimidine-2,4-diamine: Similar compound with different substitution pattern

Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a pharmacologically active compound .

Properties

Molecular Formula

C5H5F3N4

Molecular Weight

178.12 g/mol

IUPAC Name

6-(trifluoromethyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C5H5F3N4/c6-5(7,8)3-2(9)4(10)12-1-11-3/h1H,9H2,(H2,10,11,12)

InChI Key

YAXKIFNIFDLLLI-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)N)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.